molecular formula C7H4F4 B2680578 3,5-Difluoro-1-(difluoromethyl)benzene CAS No. 1208077-70-6

3,5-Difluoro-1-(difluoromethyl)benzene

Cat. No.: B2680578
CAS No.: 1208077-70-6
M. Wt: 164.103
InChI Key: WLYSUYQNXIIZID-UHFFFAOYSA-N
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Description

3,5-Difluoro-1-(difluoromethyl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and a difluoromethyl group attached to the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-1-(difluoromethyl)benzene typically involves the difluoromethylation of a suitable precursor. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production rates .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-1-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to elevated temperatures .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce difluoromethylated phenols or quinones .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-1-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. This can result in the modulation of biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-1-(difluoromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYSUYQNXIIZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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